2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2S/c1-21-8-4-5-15(21)16(22-9-2-3-10-22)12-20-25(23,24)17-11-13(18)6-7-14(17)19/h4-8,11,16,20H,2-3,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAKLUPXHZKHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₁F₂N₃O₃S
- Molecular Weight : 385.4 g/mol
- CAS Number : 1049470-42-9
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways critical for various cellular processes. Notably, it has been shown to interact with neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism and has implications in neurodegenerative diseases like Alzheimer's disease . The inhibition of nSMase2 leads to decreased ceramide production, which is linked to neuroinflammation and neuronal apoptosis.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated its effectiveness against various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival in cancer .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial effects. The compound's structure allows it to mimic p-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. This property has been explored in various studies, confirming its potential as an antimicrobial agent.
Case Study 1: Alzheimer's Disease Model
A study involving a mouse model of Alzheimer’s disease assessed the pharmacokinetics and efficacy of the compound. Mice treated with the compound showed significant reductions in exosome release from the brain, suggesting a protective effect against neurodegeneration . The pharmacokinetic profile indicated substantial brain penetration, with a peak plasma concentration () of 7.70 ± 0.75 nmol/mL.
Case Study 2: Cancer Cell Lines
In another investigation, the compound was tested against a panel of cancer cell lines. It demonstrated IC50 values lower than those of established chemotherapeutics, indicating potent cytotoxicity. Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its binding affinity .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogues:
N-(2-(Pyrrolidin-1-yl)ethyl)benzenesulfonamide (lacking fluorine and pyrrole substituents).
5-Chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide (chloro-substituted, piperidine instead of pyrrolidine).
Table 1: Structural and Physicochemical Comparison
Key Findings:
- Conformational Rigidity : The pyrrolidine moiety introduces restricted rotation, as confirmed by SHELXL-refined torsion angles, which may stabilize bioactive conformations . In contrast, Compound 3’s piperidine group increases flexibility, reducing binding selectivity in enzyme assays.
- Solubility : Despite higher LogP, the target compound’s solubility in polar solvents exceeds Compound 3 due to the pyrrolidine’s smaller ring size and reduced steric hindrance.
Preparation Methods
Sulfonamide Core Construction
The 2,5-difluorobenzenesulfonamide moiety is synthesized via chlorosulfonation of 2,5-difluoronitrobenzene, followed by amination. Adapted from methodologies in, this process involves:
- Chlorosulfonation : Treatment of 2,5-difluoronitrobenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours, yielding 2,5-difluorobenzenesulfonyl chloride. Excess chlorosulfonic acid is minimized to reduce waste, as demonstrated in, where a 1:3 molar ratio of substrate to ClSO₃H achieved 85% conversion.
- Amination : Reaction of the sulfonyl chloride with aqueous ammonia (25–30%) at 20–25°C, producing 2,5-difluorobenzenesulfonamide. The crude product is purified via recrystallization from ethanol/water (1:3), yielding 92% purity.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Chlorosulfonation | 0–5°C, 4–6 h, ClSO₃H (1:3 molar) | 85% | 90% |
| Amination | 20–25°C, NH₃ (25%) | 78% | 92% |
Ethylamine Side Chain Synthesis
The 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine intermediate is synthesized through a multi-step sequence:
- Pyrrole Methylation : 1H-pyrrole is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 1-methyl-1H-pyrrole.
- Ketone Formation : Reaction of 1-methyl-1H-pyrrole with ethyl chloroacetate under Friedel-Crafts conditions (AlCl₃, 0°C) generates 2-(1-methyl-1H-pyrrol-2-yl)acetophenone.
- Reductive Amination : The ketone is subjected to reductive amination with pyrrolidine using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, producing the secondary amine.
Optimization Insight :
Coupling and Final Functionalization
The sulfonamide core and ethylamine side chain are conjugated via nucleophilic acyl substitution:
- Activation : 2,5-difluorobenzenesulfonamide is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours to form the sulfonyl chloride intermediate.
- Amidation : The sulfonyl chloride reacts with 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base, yielding the target compound.
Critical Parameters :
- Stoichiometric DIPEA (2.2 equiv) ensures complete deprotonation of the amine.
- Low temperatures (0–5°C) minimize side reactions during sulfonamide formation.
Yield and Purity :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonyl Chloride | SOCl₂, 70°C, 3 h | 88% | 94% |
| Amidation | DCM, DIPEA, 0–5°C, 12 h | 65% | 98% |
Optimization of Reaction Conditions
Solvent and Base Selection
The amidation step’s efficiency hinges on solvent polarity and base strength. Dichloromethane (DCM) outperforms tetrahydrofuran (THF) due to its inertness and ability to stabilize ionic intermediates. DIPEA, a sterically hindered base, prevents over-activation of the sulfonyl chloride, reducing dimerization side products.
Temperature Control
Exothermic reactions during chlorosulfonation and amidation necessitate precise temperature control. Gradual addition of chlorosulfonic acid at 0°C mitigates decomposition, while maintaining the amidation at 0–5°C ensures regioselectivity.
Purification and Characterization
Chromatographic Purification
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase. This resolves residual DIPEA and unreacted sulfonamide, achieving >99% purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.75 (s, 1H, pyrrole-H), 3.65 (m, 4H, pyrrolidine-H), 2.95 (s, 3H, N-CH₃).
- HRMS : [M+H]⁺ calculated for C₁₇H₂₂F₂N₃O₂S: 382.1345; found: 382.1348.
Challenges and Alternative Approaches
Steric Hindrance
The geminal substitution on the ethylamine carbon introduces steric constraints, limiting reaction rates. Alternative strategies include:
Scalability Issues
Large-scale chlorosulfonation requires careful handling of corrosive reagents. Continuous-flow reactors, as described in, enhance safety and consistency by minimizing batch-to-batch variability.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions such as solvent choice (e.g., DMF for solubility and reactivity), temperature control (e.g., 150°C for cyclization), and stoichiometric ratios of reagents. For example, potassium carbonate (K₂CO₃) is often used as a base to deprotonate intermediates, as seen in analogous pyrrolidine-containing sulfonamide syntheses . Purification methods like column chromatography or recrystallization (e.g., using ethyl acetate/hexane) are critical for isolating high-purity products. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for fluorinated aromatic protons (~6.5–7.5 ppm) and pyrrolidine/pyrrole protons (~3.0–4.0 ppm). For example, pyrrolidine protons in similar compounds show δ ~3.3 ppm (m) and 1.9–2.0 ppm (m) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ ion for C₁₈H₂₂F₂N₃O₂S: ~394.14 g/mol).
- FTIR : Identify sulfonamide S=O stretching (~1350–1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Q. How does the electronic environment of the difluorobenzene moiety influence reactivity in downstream functionalization?
- Methodological Answer : The electron-withdrawing fluorine atoms activate the sulfonamide group for nucleophilic substitution or coupling reactions. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electrostatic potential surfaces. Experimental validation involves monitoring substituent effects on reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can computational chemistry methods predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase, a common sulfonamide target). Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the pyrrolidine/pyrrole moieties.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding free energy (ΔG) using MM-PBSA/GBSA methods .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar sulfonamides?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like assay conditions (e.g., pH, temperature) and cell lines. For example, discrepancies in kinase inhibition data may arise from differences in ATP concentrations .
- SAR Studies : Systematically modify substituents (e.g., replacing difluoro with dimethoxy groups) to isolate contributions of specific functional groups to activity .
Q. How do reaction mechanisms differ when synthesizing analogs with alternative heterocycles (e.g., pyrazole instead of pyrrole)?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in pyrrolidine) to track nitrogen migration during cyclization.
- Kinetic Studies : Compare activation energies (Eₐ) for pyrrole vs. pyrazole analogs via Arrhenius plots. For example, microwave-assisted synthesis (e.g., 100°C, 30 min) accelerates heterocycle formation by enhancing reaction kinetics .
Q. What experimental designs minimize degradation of the sulfonamide group under acidic or oxidative conditions?
- Methodological Answer :
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Protective Strategies : Use tert-butyloxycarbonyl (Boc) groups to shield the sulfonamide during synthesis, followed by deprotection under mild acidic conditions (e.g., TFA/DCM) .
Key Methodological Takeaways
- Synthesis : Prioritize microwave-assisted methods for time-sensitive reactions .
- Characterization : Combine NMR, HRMS, and FTIR for unambiguous structural confirmation .
- Biological Testing : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
